Cas no 883526-03-2 (2-(3-Bromophenyl)quinoline-4-carbonyl Chloride)

2-(3-Bromophenyl)quinoline-4-carbonyl Chloride Chemical and Physical Properties
Names and Identifiers
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- 4-Quinolinecarbonyl chloride, 2-(3-bromophenyl)-
- 883526-03-2
- ALBB-010800
- STL196890
- MFCD03421078
- BBL014481
- AKOS005172474
- 2-(3-BROMOPHENYL)QUINOLINE-4-CARBONYLCHLORIDE
- 2-(3-BROMOPHENYL)QUINOLINE-4-CARBONYL CHLORIDE
- VS-04316
- 2-(3-Bromophenyl)quinoline-4-carbonyl Chloride
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- MDL: MFCD03421078
- Inchi: InChI=1S/C16H9BrClNO/c17-11-5-3-4-10(8-11)15-9-13(16(18)20)12-6-1-2-7-14(12)19-15/h1-9H
- InChI Key: XEBMTRGDXZUPLK-UHFFFAOYSA-N
- SMILES: C1=CC=C2C(=C1)C(=CC(=N2)C3=CC(=CC=C3)Br)C(=O)Cl
Computed Properties
- Exact Mass: 344.95560Da
- Monoisotopic Mass: 344.95560Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 20
- Rotatable Bond Count: 2
- Complexity: 364
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 30Ų
- XLogP3: 5.1
2-(3-Bromophenyl)quinoline-4-carbonyl Chloride Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
abcr | AB378481-5 g |
2-(3-Bromophenyl)quinoline-4-carbonyl chloride |
883526-03-2 | 5g |
€852.00 | 2022-06-10 | ||
TRC | B050860-1000mg |
2-(3-Bromophenyl)quinoline-4-carbonyl Chloride |
883526-03-2 | 1g |
$ 720.00 | 2022-06-07 | ||
abcr | AB378481-500mg |
2-(3-Bromophenyl)quinoline-4-carbonyl chloride; . |
883526-03-2 | 500mg |
€269.00 | 2024-07-24 | ||
A2B Chem LLC | AJ02454-10g |
2-(3-Bromophenyl)quinoline-4-carbonyl chloride |
883526-03-2 | >95% | 10g |
$1412.00 | 2024-04-19 | |
Ambeed | A946181-1g |
2-(3-Bromophenyl)quinoline-4-carbonyl chloride |
883526-03-2 | 97% | 1g |
$267.0 | 2024-04-16 | |
abcr | AB378481-10g |
2-(3-Bromophenyl)quinoline-4-carbonyl chloride; . |
883526-03-2 | 10g |
€1357.00 | 2024-07-24 | ||
Crysdot LLC | CD11034620-5g |
2-(3-Bromophenyl)quinoline-4-carbonyl chloride |
883526-03-2 | 97% | 5g |
$752 | 2024-07-18 | |
TRC | B050860-250mg |
2-(3-Bromophenyl)quinoline-4-carbonyl Chloride |
883526-03-2 | 250mg |
$ 275.00 | 2022-06-07 | ||
abcr | AB378481-500 mg |
2-(3-Bromophenyl)quinoline-4-carbonyl chloride |
883526-03-2 | 500MG |
€254.60 | 2022-06-10 | ||
TRC | B050860-500mg |
2-(3-Bromophenyl)quinoline-4-carbonyl Chloride |
883526-03-2 | 500mg |
$ 450.00 | 2022-06-07 |
2-(3-Bromophenyl)quinoline-4-carbonyl Chloride Related Literature
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Hai-Li Zhang,Ya Liu,Guo-Song Lai,Yu-Mei Huang Analyst, 2009,134, 2141-2146
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Guosheng Li,Xiaochuan Lu,Jin Y. Kim,John P. Lemmon,Vincent L. Sprenkle J. Mater. Chem. A, 2013,1, 14935-14942
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3. Branched dimerization of Tat peptide improves permeability to HeLa and hippocampal neuronal cells†I. Abrrey Monreal,Qian Liu,Katherine Tyson,Tyler Bland,Doralyn S. Dalisay,Erin V. Adams,Gary A. Wayman,Hector C. Aguilar,Jonel P. Saludes Chem. Commun., 2015,51, 5463-5466
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4. Book reviews
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Muhamad Z. Mokhtar,Mu Chen,Eric Whittaker,Bruce Hamilton,Nicholas Aristidou,Ali Gholinia,Saif A. Haque,Brian R. Saunders Phys. Chem. Chem. Phys., 2017,19, 7204-7214
Additional information on 2-(3-Bromophenyl)quinoline-4-carbonyl Chloride
Comprehensive Overview of 2-(3-Bromophenyl)quinoline-4-carbonyl Chloride (CAS No. 883526-03-2): Properties, Applications, and Industry Insights
The chemical compound 2-(3-Bromophenyl)quinoline-4-carbonyl Chloride (CAS No. 883526-03-2) is a specialized quinoline derivative with significant relevance in pharmaceutical and materials science research. Characterized by its bromophenyl and carbonyl chloride functional groups, this compound serves as a versatile intermediate in organic synthesis. Its molecular structure, combining a quinoline core with a reactive acyl chloride moiety, enables diverse applications, particularly in the development of fluorescent probes, ligands for catalysis, and bioactive molecules.
In recent years, the demand for high-purity heterocyclic compounds like 2-(3-Bromophenyl)quinoline-4-carbonyl Chloride has surged due to advancements in drug discovery and organic electronics. Researchers frequently search for "quinoline derivatives in medicinal chemistry" or "bromophenyl compounds for cross-coupling reactions," reflecting its role in Suzuki-Miyaura coupling and other palladium-catalyzed transformations. The compound’s CAS No. 883526-03-2 is often queried in databases to verify its spectral data (NMR, MS) and synthetic protocols.
From a synthetic perspective, 2-(3-Bromophenyl)quinoline-4-carbonyl Chloride is synthesized via Friedländer condensation followed by halogenation and acyl chloride formation. Its bromine substituent enhances reactivity in C-C bond-forming reactions, making it valuable for constructing π-conjugated systems used in OLED materials and photovoltaic devices. Industry trends show growing interest in "sustainable synthesis of quinoline-based intermediates"—a topic aligning with this compound’s potential for green chemistry adaptations.
Beyond synthetic utility, CAS No. 883526-03-2 is explored for its biological activity. Studies highlight quinoline scaffolds as inhibitors of kinase enzymes and antimicrobial agents, driving searches for "quinoline-carbonyl chloride applications in drug design." Its lipophilicity and hydrogen-bonding capacity contribute to structure-activity relationship (SAR) studies, particularly in anticancer and anti-inflammatory research.
Quality control of 2-(3-Bromophenyl)quinoline-4-carbonyl Chloride requires stringent HPLC analysis and moisture-sensitive handling, as its acyl chloride group is prone to hydrolysis. Suppliers emphasize "stable storage conditions for reactive intermediates"—a common concern among buyers. Regulatory compliance, such as REACH and GMP standards, further underscores its safe handling in industrial settings.
In conclusion, 2-(3-Bromophenyl)quinoline-4-carbonyl Chloride (CAS No. 883526-03-2) bridges multiple disciplines, from materials science to pharmacology. Its adaptability to catalysis, molecular imaging, and therapeutic development positions it as a critical tool for modern research. As innovation in heterocyclic chemistry accelerates, this compound will likely remain a focal point for both academic and industrial investigations.
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